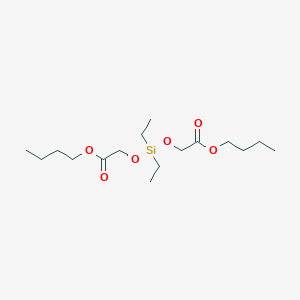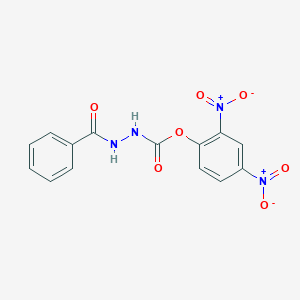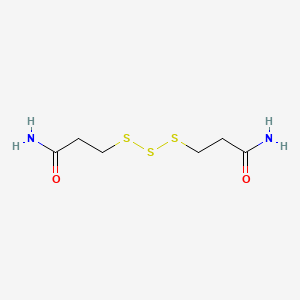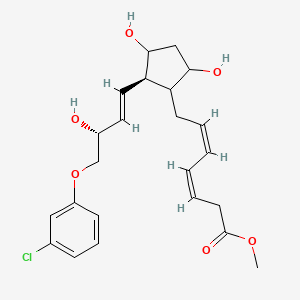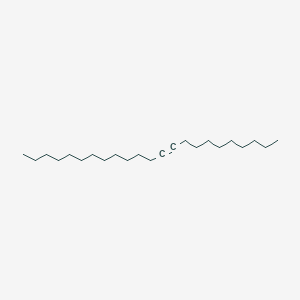![molecular formula C20H28N2O B14487338 Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- CAS No. 63285-04-1](/img/structure/B14487338.png)
Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- is a complex organic compound known for its unique structure and properties This compound features a cyclohexanone core with two dimethylamino-pentadienylidene groups attached at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- typically involves the reaction of cyclohexanone with dimethylamino-pentadienylidene precursors under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2-(dimethylamino)-: A related compound with a similar structure but different functional groups.
Dibenzylidene cyclohexanone-based bischalcone: Another compound with a cyclohexanone core and bis-chalcone groups.
Uniqueness
Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]- is unique due to its specific structure and the presence of dimethylamino-pentadienylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
63285-04-1 |
|---|---|
Molecular Formula |
C20H28N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2,6-bis[5-(dimethylamino)penta-2,4-dienylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H28N2O/c1-21(2)16-9-5-7-12-18-14-11-15-19(20(18)23)13-8-6-10-17-22(3)4/h5-10,12-13,16-17H,11,14-15H2,1-4H3 |
InChI Key |
PNSKXRVMCVFMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=CC=C1CCCC(=CC=CC=CN(C)C)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


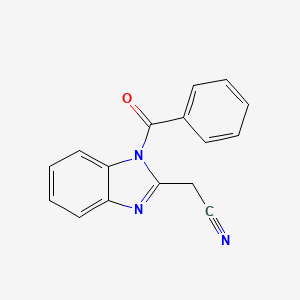
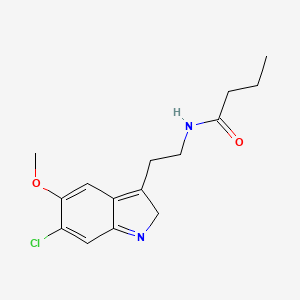
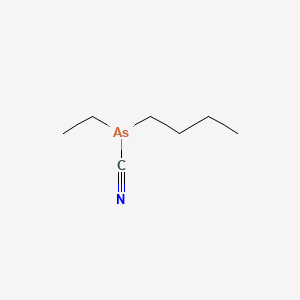
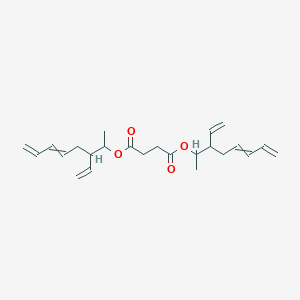

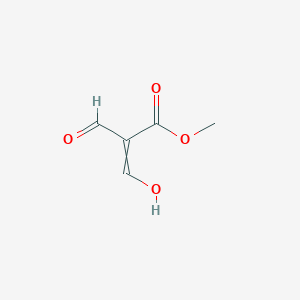
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)

